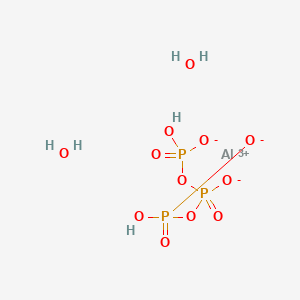
Aluminum triphosphate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum triphosphate dihydrate is an inorganic compound with the chemical formula AlH2P3O10·2H2O. It is a white solid that is often used in various industrial and scientific applications due to its unique chemical properties. This compound is part of the broader family of aluminum phosphates, which are known for their stability and versatility in different chemical environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aluminum triphosphate dihydrate can be synthesized through a reaction between aluminum hydroxide (Al(OH)3) and phosphoric acid (H3PO4). The process involves controlling the molar ratio of phosphorus to aluminum within the range of 1.7 to 3.5:1. The reaction is typically carried out in an aqueous solution with a mass concentration of phosphoric acid below 85%. The mixture is stirred and maintained at a temperature of 75-100°C for 0.5-3 hours to form an intermediate compound, aluminum acid phosphate. This intermediate is then calcined at 250-350°C for 1-4 hours to obtain anhydrous aluminum dihydrogen tripolyphosphate .
Industrial Production Methods
The industrial production of this compound follows a similar process but is optimized for large-scale operations. The method is designed to be time and energy-efficient, reducing the discharge of acidic wastewater and improving the conversion rate. The final product is obtained through hydration, grinding, washing, filtering, drying, and pulverizing the anhydrous form .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum triphosphate dihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although it is more stable in its oxidized form.
Substitution: The compound can undergo substitution reactions where phosphate groups are replaced by other anions or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids like hydrochloric acid (HCl) and nitric acid (HNO3), as well as bases like sodium hydroxide (NaOH). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include various polyphosphate salts, such as aluminum hexametaphosphate (Al2P6O18) and aluminum tetrametaphosphate (Al4(P4O12)3). These products are often used in specialized applications like fireproofing and glass manufacturing .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of aluminum triphosphate dihydrate involves its interaction with molecular targets and pathways in various systems. In biological systems, it can act as an adjuvant by enhancing the immune response through the formation of a depot at the injection site, which slowly releases the antigen and stimulates the immune system . In chemical reactions, its role as a catalyst involves facilitating the reaction by providing an active surface for the reactants to interact .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum phosphate (AlPO4): Similar in structure but differs in its applications and reactivity.
Aluminum dihydrogenphosphate (Al(H2PO4)3): Another related compound that is used in fireproofing and as an ingredient in specialized glasses.
Uniqueness
Aluminum triphosphate dihydrate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to form stable polyphosphate salts and its high thermal stability set it apart from other aluminum phosphates .
Eigenschaften
IUPAC Name |
aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.H5O10P3.2H2O/c;1-11(2,3)9-13(7,8)10-12(4,5)6;;/h;(H,7,8)(H2,1,2,3)(H2,4,5,6);2*1H2/q+3;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOWDYGXIQFFID-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.OP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Al+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH6O12P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17375-35-8 |
Source


|
| Record name | Aluminum triphosphate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALUMINUM TRIPHOSPHATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18N3450I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
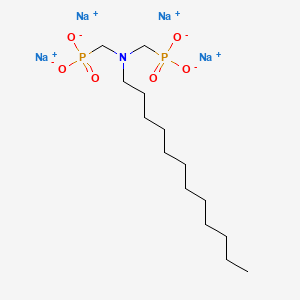
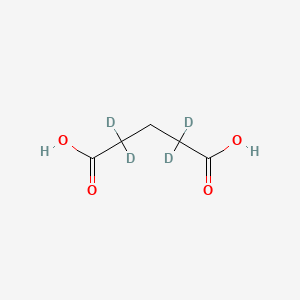
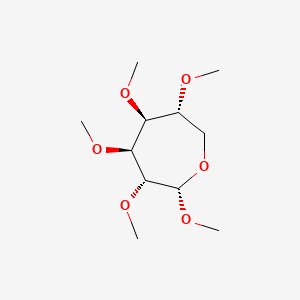
![1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B579196.png)
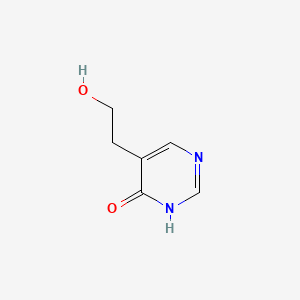
![(3R)-2,2,5,5-tetramethyl-4-propan-2-ylidene-1-oxaspiro[2.2]pentane](/img/structure/B579204.png)
![13-Oxabicyclo[8.2.1]trideca-1(12),10-diene](/img/structure/B579205.png)
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B579206.png)

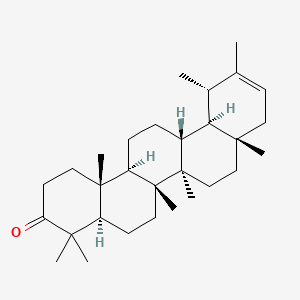
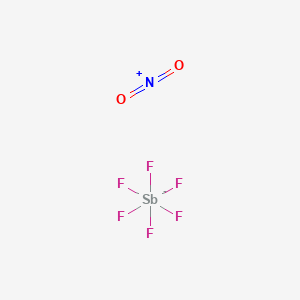
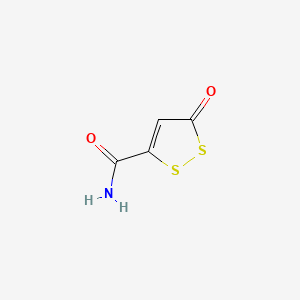
![5,6,7,8-Tetrahydrotetrazolo[1,5-A]pyrazine](/img/structure/B579213.png)

